molecular formula C22H19N3O4 B10993284 N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10993284
M. Wt: 389.4 g/mol
InChI Key: JIIHQABVFWHKHK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridine ring fused with an oxazole ring, which is further substituted with various functional groups, making it a unique and versatile molecule.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19N3O4/c1-13-20-16(21(26)23-17-10-9-15(27-2)11-19(17)28-3)12-18(24-22(20)29-25-13)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,23,26)

InChI Key

JIIHQABVFWHKHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit phosphoinositide 3-kinase (PI3K) activity, leading to the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Biological Activity

N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound has a complex structure characterized by the integration of an oxazole ring with a pyridine moiety and various functional groups. Its molecular formula is C22H19N3O4C_{22}H_{19}N_{3}O_{4}, with a molecular weight of approximately 389.4 g/mol. The presence of the carboxamide group enhances its solubility and biological activity, making it a candidate for further pharmacological evaluation.

Property Details
Molecular FormulaC22H19N3O4
Molecular Weight389.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within the body. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in various signaling pathways. The exact mechanism remains to be fully elucidated but is likely linked to its structural components that facilitate binding to biological targets.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Conducted : MTS cytotoxicity assay and BrdU proliferation assays were utilized to evaluate the compound's efficacy.

Key Findings :

  • The compound showed significant cytotoxic effects on A549 cells with an IC50 value indicating potent activity.
  • It also demonstrated moderate effects on normal lung fibroblast MRC-5 cells, suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues.

Antimicrobial Activity

Additionally, there are indications that this compound may possess antimicrobial properties. Studies exploring its efficacy against various bacterial strains have shown promising results, warranting further investigation into its potential as an antimicrobial agent.

Case Studies

Several case studies have explored the biological effects of compounds similar to this compound. These studies often focus on structure-activity relationships (SAR) that reveal how modifications to the chemical structure can influence biological outcomes.

Example Study: Antitumor Efficacy

In a study published in ACS Omega, various derivatives of oxazole-pyridine compounds were synthesized and tested for their antitumor activity. The findings highlighted that modifications in the phenyl substituents significantly impacted the cytotoxicity against lung cancer cell lines, suggesting that strategic alterations could enhance therapeutic efficacy while reducing side effects .

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